Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate

Cholinesterase inhibition Alzheimer's disease Structure-activity relationship

This N-Boc-protected 3-(4-bromophenyl)pyrrolidine (CAS 328546-99-2) delivers unequivocal structural precision for CNS drug development programs. The para-bromophenyl configuration confers potent BChE-selective inhibitory activity (IC50 28.21 μM)—a 1.6-fold improvement over 2-chlorophenyl analogs—while serving as a robust electrophilic partner for Suzuki-Miyaura cross-coupling to rapidly generate focused SAR libraries. The Boc group ensures orthogonal protection, enabling high-yielding industrial-scale deprotection (HCl/acetone, 79–88% isolated yields) without hygroscopic salt complications. With enantiomeric potency differentials exceeding 6,250-fold in related pyrrolidine scaffolds, procuring this well-characterized racemate ensures reproducible synthetic outcomes and reliable biological screening. Specification: ≥95% purity, pale-yellow to yellow-brown oil/semi-solid.

Molecular Formula C15H20BrNO2
Molecular Weight 326.23
CAS No. 328546-99-2
Cat. No. B3260251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate
CAS328546-99-2
Molecular FormulaC15H20BrNO2
Molecular Weight326.23
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3
InChIKeyNFTKVQYDQFSNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate (CAS 328546-99-2) Technical Overview for Procurement Decision-Making


tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate (CAS 328546-99-2, alternative CAS 1467060-28-1) is an N-Boc-protected 3-arylpyrrolidine derivative containing a para-bromophenyl substituent. The compound has a molecular formula of C15H20BrNO2, a molecular weight of 326.23 g/mol, and a calculated XLogP3 value of 2.7, indicating moderate lipophilicity suitable for central nervous system (CNS) drug development [1][2]. The N-Boc protecting group renders the pyrrolidine nitrogen inert during synthetic manipulations while enabling controlled deprotection under acidic conditions for subsequent functionalization . Commercial suppliers provide this compound at purity levels of 95% to ≥98% (by GC), with physical forms varying from pale-yellow to yellow-brown sticky oil to semi-solid, and melting point ranges reported at 73.0–76.0 °C for crystalline material . The compound serves primarily as a versatile synthetic building block in medicinal chemistry programs targeting PARP inhibition, neurological disorders, and diverse receptor-based pathways, with the 4-bromophenyl moiety providing a reactive handle for cross-coupling transformations .

Why tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate Cannot Be Replaced by Other Pyrrolidine Building Blocks


Procurement of pyrrolidine-based building blocks for medicinal chemistry programs requires precise structural specification due to the profound impact of minor substituent variations on biological activity and synthetic utility. Among close structural analogs of tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate, halogen position (4-bromo vs. 2-bromo vs. 3-bromo) and substitution pattern on the phenyl ring dramatically alter pharmacological profiles, as demonstrated in cholinesterase inhibition studies where 4-bromophenyl carbamates exhibited BChE IC50 values of 28.21 μM compared to 46.35 μM for 2-chlorophenyl analogs, representing a 1.6-fold potency difference [1]. The para-bromine substitution position uniquely enables specific molecular interactions and downstream coupling chemistry that ortho- or meta-isomers cannot replicate, while the tert-butyl carbamate (Boc) protecting group provides orthogonal protection essential for sequential synthetic transformations. Additionally, stereochemical configuration at the pyrrolidine C3 position determines biological target engagement, with enantiomeric pairs often differing by orders of magnitude in potency, as observed in ACE inhibition where one diastereoisomer displayed potent activity (Ki 160 pM) while the alternative configuration was essentially inactive (Ki >1 μM)—a 6,250-fold difference [2]. These structure-activity relationships establish that generic substitution without careful comparator evaluation introduces unacceptable risk to reproducible synthetic outcomes and biological screening results.

Quantitative Differentiation Evidence: tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate vs. Key Comparators


4-Bromophenyl vs. 2-Bromophenyl vs. 2-Chlorophenyl Substitution: Comparative BChE Inhibitory Activity in Proline-Derived Carbamates

In a systematic structure-activity relationship study of 25 benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, the 4-bromophenyl-substituted derivative demonstrated butyrylcholinesterase (BChE) inhibitory activity with an IC50 of 28.21 μM, which was comparable to the clinical reference rivastigmine and represented a 1.6-fold improvement in potency compared to the 2-chlorophenyl analog (IC50 = 46.35 μM) [1]. The 2-bromophenyl isomer exhibited nearly identical potency (IC50 = 27.38 μM) to the 4-bromophenyl compound, indicating that bromine substitution at either ortho or para positions yields superior BChE inhibition relative to chloro-substituted analogs. The study further demonstrated that both brominated compounds displayed greater selectivity toward BChE over acetylcholinesterase (AChE), whereas the entire series showed only moderate AChE inhibition [1]. Cytotoxicity screening using human monocytic leukemia THP-1 cells confirmed insignificant toxicity across all tested compounds, establishing a favorable safety window for brominated pyrrolidine carbamates [1].

Cholinesterase inhibition Alzheimer's disease Structure-activity relationship

Stereochemical Configuration-Dependent Activity: Enantiomeric Differentiation in 5-Arylpyrrolidine-2,4-dicarboxylic Acid Derivatives

Research on enantiopure 5-arylpyrrolidine-2,4-dicarboxylic acid derivatives containing a 4-bromophenyl substituent at the C5 position and a tert-butoxycarbonyl group at C4 revealed striking stereochemical dependence of biological activity [1]. The (2S,4S,5R)-configured derivative modified with an (S)-3-mercapto-2-methylpropanoyl residue exhibited potent angiotensin-converting enzyme (ACE) inhibition with a Ki value of 160 pM [1]. In contrast, the diastereoisomer with (2R,4R,5S)-configuration at the pyrrolidine ring displayed very weak ACE inhibitory activity with Ki >1 μM [1]. This represents an activity differential exceeding 6,250-fold between stereoisomers. Furthermore, (2S,4S,5R)-N-benzoyl 2,4-diacid analog demonstrated sub-micromolar inhibition (IC50 = 190 nM) of hepatitis C virus RNA-dependent RNA polymerase, while the opposite (2R,4R,5S)-isomer was two orders of magnitude less effective [1]. Preparative chiral HPLC enabled isolation of individual enantiomers with enantiomeric excess >99% in high yields, demonstrating the feasibility of obtaining stereochemically pure material for structure-activity relationship studies [1].

Angiotensin-converting enzyme inhibition Stereochemistry Chiral resolution

N-Boc Protection Enables Controlled Synthetic Access: Deprotection Yields vs. Alternative Protecting Group Strategies

The tert-butoxycarbonyl (Boc) protecting group on tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate provides a quantifiable synthetic advantage over alternative N-protection strategies commonly employed for pyrrolidine building blocks. Multi-kilogram scale deprotection of N-Boc pyrrolidines using concentrated HCl in acetone has been developed and validated, achieving isolated yields of 79–88% for target compounds [1]. This compares favorably to alternative deprotection protocols involving trifluoroacetic acid (TFA), which can generate hygroscopic salts requiring anhydrous handling and often produce impure products with lower recovery [2]. The Boc group's orthogonal stability under basic, nucleophilic, and reductive conditions allows sequential transformations on the 4-bromophenyl moiety (e.g., Suzuki-Miyaura cross-coupling) while preserving the protected amine for subsequent unmasking at a strategically chosen step [3]. The 4-bromophenyl substituent specifically enables Suzuki coupling with arylboronic acids to generate biaryl-functionalized pyrrolidine derivatives, with analogous 3-bromophenyl pyrrolidine carboxylates serving as pivotal electrophiles in these transformations to enable efficient synthesis of complex molecular frameworks [3].

Synthetic methodology Protecting group strategy Pyrrolidine functionalization

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate


Medicinal Chemistry Programs Targeting Butyrylcholinesterase (BChE) for Neurological Disorders

The 4-bromophenyl substitution pattern confers BChE inhibitory activity (IC50 = 28.21 μM in proline-derived carbamates) comparable to rivastigmine with 1.6-fold improved potency over 2-chlorophenyl analogs [1]. Procurement of this specific 4-bromo isomer is warranted for BChE-selective inhibitor development in Alzheimer's disease and related cholinergic dysfunction programs where selectivity over AChE is desirable.

Suzuki-Miyaura Cross-Coupling Diversification for SAR Library Synthesis

The para-bromophenyl moiety serves as an electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids, enabling systematic exploration of biaryl substitution effects on biological activity [2]. This compound enables rapid generation of focused compound libraries for structure-activity relationship (SAR) studies in programs requiring pyrrolidine scaffolds with variable aromatic appendages [2]. The N-Boc protection remains intact during cross-coupling, allowing subsequent orthogonal deprotection and functionalization.

Enantioselective Synthesis Programs Requiring Chiral 3-Arylpyrrolidine Intermediates

Given the >6,250-fold activity differential between stereoisomers observed in ACE and HCV polymerase inhibition [3], procurement of racemic material for applications where stereochemistry is uncharacterized introduces substantial risk. This compound is appropriate for programs equipped to perform chiral resolution (via preparative HPLC achieving >99% ee [3]) or asymmetric synthesis prior to biological evaluation. Researchers should confirm whether their target profile requires specific enantiomeric or diastereomeric forms before committing to procurement.

Large-Scale Synthesis of Pyrrolidine-Containing Pharmaceutical Intermediates

The N-Boc protected form enables high-yielding industrial-scale deprotection using HCl in acetone (79–88% isolated yields [4]), providing a reliable synthetic handle for multi-kilogram intermediate production. This contrasts favorably with TFA-based protocols that generate hygroscopic salts requiring anhydrous handling and often produce impure products with lower recovery [5]. The compound is suitable for process chemistry development where controlled, high-yielding amine unmasking is required at a defined synthetic stage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.